molecular formula C10H10N2OS B561179 2(1H)-Quinazolinone,1-methyl-4-(methylthio)- CAS No. 19577-74-3

2(1H)-Quinazolinone,1-methyl-4-(methylthio)-

Cat. No.: B561179
CAS No.: 19577-74-3
M. Wt: 206.263
InChI Key: ZCTBSWXKOBRQSL-UHFFFAOYSA-N
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Description

2(1H)-Quinazolinone,1-methyl-4-(methylthio)- is a heterocyclic organic compound that belongs to the quinazolinone family. This compound is characterized by a quinazolinone core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring. The presence of a methyl group at the 1-position and a methylsulfanyl group at the 4-position further defines its unique chemical identity. Quinazolinone derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

The synthesis of 2(1H)-Quinazolinone,1-methyl-4-(methylthio)- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction between 2-aminobenzamide and methylthioacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride can yield the desired quinazolinone derivative. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to enhance yield and purity.

Chemical Reactions Analysis

2(1H)-Quinazolinone,1-methyl-4-(methylthio)- undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinazolinone core can be reduced to the corresponding tetrahydroquinazolinone using reducing agents such as lithium aluminum hydride.

    Substitution: The methyl group at the 1-position can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and strong bases.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group yields sulfoxides or sulfones, while reduction of the quinazolinone core produces tetrahydroquinazolinones.

Scientific Research Applications

    Chemistry: It serves as a valuable intermediate in the synthesis of more complex quinazolinone derivatives.

    Biology: Quinazolinone derivatives, including this compound, have shown promising biological activities such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research has explored its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2(1H)-Quinazolinone,1-methyl-4-(methylthio)- involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

2(1H)-Quinazolinone,1-methyl-4-(methylthio)- can be compared with other similar quinazolinone derivatives, such as:

    2-Methylquinazolin-4(3H)-one: Lacks the methylsulfanyl group, which may result in different biological activities.

    4-(Methylsulfanyl)quinazolin-2(1H)-one: Lacks the methyl group at the 1-position, which can influence its chemical reactivity and biological properties.

    1-Methylquinazolin-2(1H)-one: Lacks the methylsulfanyl group, affecting its overall chemical and biological behavior.

The presence of both the methyl and methylsulfanyl groups in 2(1H)-Quinazolinone,1-methyl-4-(methylthio)- contributes to its unique chemical and biological properties, distinguishing it from other quinazolinone derivatives.

Properties

IUPAC Name

1-methyl-4-methylsulfanylquinazolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2OS/c1-12-8-6-4-3-5-7(8)9(14-2)11-10(12)13/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCTBSWXKOBRQSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=NC1=O)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30724944
Record name 1-Methyl-4-(methylsulfanyl)quinazolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30724944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19577-74-3
Record name 1-Methyl-4-(methylsulfanyl)quinazolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30724944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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